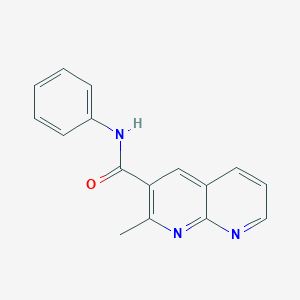

2-methyl-N-phenyl-1,8-naphthyridine-3-carboxamide

Description

Properties

IUPAC Name |

2-methyl-N-phenyl-1,8-naphthyridine-3-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H13N3O/c1-11-14(10-12-6-5-9-17-15(12)18-11)16(20)19-13-7-3-2-4-8-13/h2-10H,1H3,(H,19,20) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CMMPZMRLHOTRIO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C2C=CC=NC2=N1)C(=O)NC3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H13N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

263.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Traditional Thermal Friedlander Condensation

The Friedlander reaction remains a cornerstone for synthesizing 1,8-naphthyridine derivatives. This acid- or base-catalyzed cyclocondensation involves 2-aminonicotinaldehyde and active methylene compounds. For 2-methyl-N-phenyl-1,8-naphthyridine-3-carboxamide, the reaction typically employs 2-aminonicotinaldehyde (1) and acetoacetanilide (2) under thermal conditions.

In a conventional setup, equimolar amounts of 1 and 2 are refluxed in ethanol with potassium hydroxide as a base catalyst. The reaction proceeds via initial aldol condensation, followed by cyclodehydration to form the naphthyridine core. This method, while reliable, suffers from prolonged reaction times (6–8 hours) and moderate yields (60–70%) due to side reactions such as hydrolysis or polymerization.

Microwave-Assisted SiO₂-Catalyzed Friedlander Condensation

Recent advancements leverage microwave irradiation and solid-phase catalysis to enhance efficiency. A pioneering method utilizes silica gel (SiO₂) as a heterogeneous catalyst under solvent-free conditions.

Procedure :

-

Reactants : 2-Aminonicotinaldehyde (1) and acetoacetanilide (2) .

-

Catalyst : Chromatography-grade SiO₂ (200 mesh, 3 g).

-

Conditions : Microwave irradiation at 600 W for 3 minutes, with intermittent cooling to prevent overheating.

This approach achieves a 90% yield of this compound (3a) . The silica gel facilitates rapid heat transfer and minimizes side reactions, while microwave irradiation reduces energy consumption. Comparative studies show that traditional thermal methods at 110°C require 45–60 minutes for incomplete conversion (yields <50%), underscoring the superiority of the microwave protocol.

Mechanistic Insight :

The reaction proceeds through a Vilsmeier-Haack-type intermediate, where SiO₂ stabilizes the transition state and accelerates cyclization. Fourier-transform infrared (FT-IR) spectroscopy confirms the disappearance of aldehyde (ν = 1,710 cm⁻¹) and amide (ν = 1,650 cm⁻¹) peaks post-reaction, validating product formation.

Carboxylic Acid Derivative Aminolysis

Ester Aminolysis with Aniline

An alternative route involves the aminolysis of 1,8-naphthyridine-3-carboxylate esters. Ethyl 1,4-dihydro-7-methyl-4-oxo-1,8-naphthyridine-3-carboxylate (40) serves as a key intermediate.

Procedure :

-

Ester Activation : The ester (40) is treated with aniline in a sealed tube at 120°C for 12 hours.

-

Work-Up : The crude product is purified via column chromatography (silica gel, ethyl acetate/hexane).

This method yields 75–80% of the target carboxamide, albeit with longer reaction times compared to microwave-assisted Friedlander condensation. Nuclear magnetic resonance (NMR) analysis reveals characteristic peaks at δ 2.45 (s, 3H, CH₃) and δ 7.35–7.50 (m, 5H, C₆H₅), confirming structural integrity.

Acid Chloride Amidation

For higher reactivity, the carboxylic acid derivative is converted to its acid chloride prior to amidation.

Procedure :

-

Acid Chloride Formation : 1,8-Naphthyridine-3-carboxylic acid (73) is treated with thionyl chloride (SOCl₂) at reflux for 2 hours.

-

Amidation : The resultant acid chloride (74) is reacted with aniline in dry tetrahydrofuran (THF) at 0°C, followed by warming to room temperature.

This two-step process achieves 85% yield, with minimal byproducts. However, the use of SOCl₂ necessitates stringent safety measures, limiting its industrial scalability.

Comparative Analysis of Synthetic Routes

| Method | Conditions | Time | Yield | Advantages | Limitations |

|---|---|---|---|---|---|

| Traditional Friedlander | Ethanol, KOH, reflux | 6–8 h | 60–70% | Low cost, simple setup | Low yield, side reactions |

| Microwave Friedlander | SiO₂, MW, solvent-free | 3 min | 90% | Rapid, eco-friendly, high yield | Specialized equipment required |

| Ester Aminolysis | Sealed tube, 120°C | 12 h | 75–80% | Avoids acid chlorides | Long duration, moderate yield |

| Acid Chloride Amidation | SOCl₂, THF, 0°C to RT | 4 h | 85% | High reactivity, pure product | Hazardous reagents, multi-step process |

Chemical Reactions Analysis

Types of Reactions

2-methyl-N-phenyl-1,8-naphthyridine-3-carboxamide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

Common Reagents and Conditions

Oxidation: Potassium permanganate, hydrogen peroxide.

Reduction: Sodium borohydride, lithium aluminum hydride.

Substitution: Nucleophiles like amines, thiols, and halides.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield naphthyridine N-oxides, while reduction can produce reduced naphthyridine derivatives .

Scientific Research Applications

Antibacterial Activity

2-Methyl-N-phenyl-1,8-naphthyridine-3-carboxamide and its derivatives have shown significant antibacterial activity against various pathogens.

Case Study: Antimicrobial Efficacy

A study evaluated the antibacterial properties of several naphthyridine derivatives, including this compound. The results indicated effectiveness against both Gram-positive and Gram-negative bacteria, including resistant strains such as Pseudomonas aeruginosa and Escherichia coli .

| Compound | Activity (MIC µg/mL) | Target Bacteria |

|---|---|---|

| This compound | 4.5 | E. coli |

| 20a (related derivative) | 0.5 | MDR-TB |

| 30c (amide derivative) | 2.0 | S. aureus |

Anticancer Properties

The compound has also been investigated for its anticancer potential, particularly against breast cancer cell lines.

Case Study: Cytotoxic Activity

A series of synthesized 1,8-naphthyridine derivatives were tested for their cytotoxic effects on the MCF7 breast cancer cell line. Compounds derived from this compound demonstrated IC50 values significantly lower than standard chemotherapeutics like staurosporine .

| Compound | IC50 (µM) | Comparison Drug IC50 (µM) |

|---|---|---|

| 10c | 1.47 | Staurosporine 4.51 |

| 6f | 7.88 | Staurosporine 4.51 |

| 8b | 3.19 | Staurosporine 4.51 |

Antihistaminic Activity

In addition to antibacterial and anticancer applications, derivatives of this compound have been evaluated for their antihistaminic properties.

Case Study: In Vivo Evaluation

Research on naphthyridine derivatives indicated promising results in terms of bronchorelaxant effects in animal models. The compound displayed significant efficacy compared to chlorpheniramine, a standard antihistamine .

| Compound | Effectiveness (Bronchorelaxation) | Standard Drug |

|---|---|---|

| 5a1 | Significant | Chlorpheniramine |

Mechanism of Action

The mechanism of action of 2-methyl-N-phenyl-1,8-naphthyridine-3-carboxamide involves its interaction with molecular targets such as DNA and enzymes. The compound can intercalate between DNA base pairs, disrupting DNA replication and transcription, leading to the inhibition of cell proliferation. Additionally, it may inhibit specific enzymes involved in cellular processes, contributing to its biological activity .

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison

*Calculated based on formula C₁₇H₁₃N₃O.

†Approximate value from literature.

‡Exact value varies by substituents.

Pharmacological Activity Profiles

Receptor Affinity and Selectivity

- LV50: Exhibits nanomolar affinity for CB2R (Ki = 11.2 nM) with >100-fold selectivity over CB1R. This is attributed to the unsubstituted C-6 position, which optimizes receptor binding .

Anticancer Activity

- Voreloxin : A clinical-stage compound that intercalates DNA and inhibits topoisomerase II, inducing apoptosis in leukemia cells .

- Kumar et al. (2009) derivatives : Compounds 22 and 31 (1-propargyl-substituted) showed IC₅₀ values <10 µM against breast (MCF7) and lung (A549) cancer lines. The propargyl group enhances cytotoxicity via DNA damage .

- 2-Methyl-N-phenyl analog : The absence of propargyl or hydroxyhexyl groups (as in OZ1) may limit its direct anticancer efficacy unless optimized for specific targets.

Antimicrobial and Anti-inflammatory Effects

- 5a3 : Demonstrated broad-spectrum antimicrobial activity (MIC = 4–8 µg/mL against S. aureus and E. coli), likely due to the electron-withdrawing chloro substituents enhancing membrane penetration .

- Compound 24 (Kumar et al., 2009) : Exhibited 65% inhibition of carrageenan-induced inflammation, linked to its carboxamide and cyclic amine substituents .

Biological Activity

2-Methyl-N-phenyl-1,8-naphthyridine-3-carboxamide is a compound that belongs to the class of 1,8-naphthyridine derivatives, which have been extensively studied for their diverse biological activities. This article explores the biological activity of this specific compound, including its mechanisms of action, therapeutic potentials, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is C₁₆H₁₃N₃O. The compound features a naphthyridine core substituted with a methyl group and an amide functional group, contributing to its unique biological properties. The specific substitution pattern on both the naphthyridine and phenyl rings enhances its efficacy compared to other similar compounds.

The biological activity of this compound can be attributed to several mechanisms:

- DNA Intercalation : The compound can intercalate between DNA base pairs, disrupting replication and transcription processes, which inhibits cell proliferation.

- Enzyme Inhibition : It may inhibit specific enzymes involved in cellular processes, contributing to its antimicrobial and anticancer activities.

Anticancer Activity

Research has demonstrated that derivatives of 1,8-naphthyridine exhibit significant cytotoxic effects against various cancer cell lines. For instance, studies evaluating related compounds have shown IC₅₀ values indicating potent anticancer activity. Notably:

| Compound | Cell Line | IC₅₀ (μM) |

|---|---|---|

| Staurosporine | MCF7 (breast cancer) | 4.51 |

| This compound | MCF7 | Not directly reported but related compounds show lower IC₅₀ values indicating potential efficacy . |

In vitro studies have indicated that certain analogs display better activity than staurosporine, suggesting the potential for therapeutic applications in cancer treatment .

Antimicrobial Activity

The compound has shown effectiveness against various bacterial strains, including both Gram-positive and Gram-negative bacteria. The mechanism often involves inhibition of bacterial DNA synthesis or interference with metabolic pathways essential for bacterial growth. This makes it a candidate for developing new antibiotics to combat resistant strains.

Anti-inflammatory and Analgesic Effects

Research indicates that naphthyridine derivatives possess anti-inflammatory properties. For instance, related compounds have demonstrated the ability to suppress pro-inflammatory cytokines such as TNF-α and IL-6 in experimental models . This suggests potential applications in treating inflammatory diseases.

Case Studies

Several studies have focused on the biological activities of naphthyridine derivatives:

- Cytotoxicity against Cancer Cells : A study evaluated various naphthyridine derivatives for their cytotoxicity against MCF7 cells. Compounds with structural similarities to this compound displayed promising results with low IC₅₀ values .

- Antimicrobial Efficacy : Another investigation highlighted the antimicrobial properties of naphthyridine compounds against resistant bacterial strains. The findings suggested that modifications in the chemical structure could enhance antibacterial activity.

Q & A

Basic Research Questions

Q. What are the optimized synthetic routes for 2-methyl-N-phenyl-1,8-naphthyridine-3-carboxamide, and how do reaction conditions influence yield?

- Methodological Answer : Synthesis typically involves Friedländer condensation or amide coupling under reflux conditions. For example, using POCl₃ as a dehydrating agent in ethanol at 80–100°C yields ~7–76%, depending on substituents . Key factors include solvent polarity (e.g., ethanol vs. DMF), reaction time (4–24 hours), and stoichiometric ratios of reagents. TLC monitoring (silica gel G, CHCl₃:MeOH 4:1) is critical for tracking progress .

Q. How can structural characterization of 1,8-naphthyridine derivatives be systematically validated?

- Methodological Answer : Combine spectroscopic techniques:

- ¹H-NMR : Aromatic protons (δ 7.15–9.80 ppm) and NH groups (δ ~9.80–10.0 ppm) confirm substitution patterns .

- IR : Amide C=O stretches (1650–1685 cm⁻¹) and aromatic C–H vibrations (3086–3113 cm⁻¹) validate functional groups .

- Mass spectrometry : Molecular ion peaks (e.g., m/z 423 for Cl-substituted derivatives) confirm molecular weight .

Q. What in vitro assays are suitable for initial biological screening of this compound?

- Methodological Answer : Prioritize assays based on structural analogs:

- Antimicrobial : Broth microdilution against Mycobacterium tuberculosis (MIC values), leveraging hydrophobic Cl-substituents for cell wall penetration .

- Anti-inflammatory : COX-2 inhibition assays or IL-6/IL-1β ELISA in macrophage models .

- Anticancer : MTT assays on cancer cell lines (e.g., VEGFR3 inhibition, as seen in SAR131675 analogs) .

Advanced Research Questions

Q. How do substituent effects (e.g., Cl, CH₃, OCH₃) influence the pharmacological profile of 1,8-naphthyridine carboxamides?

- Methodological Answer :

- Hydrophobicity : ClogP values (0.73–4.09) predict cell permeability; Cl at position-2 increases hydrophobicity, enhancing mycobacterial cell wall penetration .

- Electron-withdrawing groups : Nitro or fluoro substituents improve binding to kinase active sites (e.g., VEGFR3 inhibition in SAR131675) .

- Steric effects : Bulky groups (e.g., pyrrolidin-1-yl) reduce solubility but increase target specificity . Validate via molecular docking (AutoDock Vina) and QSAR modeling .

Q. How can computational tools resolve contradictions in biological activity data across studies?

- Methodological Answer :

- ADMET Prediction : Use SwissADME or pkCSM to assess bioavailability discrepancies (e.g., high ClogP vs. poor solubility) .

- PASS Analysis : Predict off-target effects (e.g., anti-inflammatory vs. antitumor activity) to explain divergent in vitro results .

- Dose-Response Curves : Re-evaluate IC₅₀ values under standardized conditions (e.g., serum-free media to avoid protein binding artifacts) .

Q. What strategies improve the in vivo translation of 1,8-naphthyridine carboxamides?

- Methodological Answer :

- Prodrug Design : Esterify carboxyl groups (e.g., ethyl esters) to enhance oral bioavailability .

- Nanoparticulate Formulations : Use PEGylated liposomes to improve solubility and reduce hepatic clearance .

- Metabolic Stability : Conduct microsomal assays (e.g., CYP450 isoforms) to identify vulnerable sites for deuteration .

Data Analysis & Experimental Design

Q. How to design SAR studies for 1,8-naphthyridine derivatives with conflicting activity data?

- Methodological Answer :

- Fragment-Based Screening : Test core scaffolds (e.g., 4-oxo-1,4-dihydro-1,8-naphthyridine) against secondary targets (kinases, ion channels) .

- Thermodynamic Profiling : Use ITC (isothermal titration calorimetry) to compare binding enthalpies of analogs with contradictory potency .

Q. What statistical approaches validate the reproducibility of synthetic yields?

- Methodological Answer :

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.